![molecular formula C22H25FN6O2S B2654548 6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1223861-95-7](/img/structure/B2654548.png)
6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
Thiazolo[5,4-d]thiazole derivatives are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics and have shown potential in the field of organic photovoltaics .
Synthesis Analysis
The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .Molecular Structure Analysis
The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics . The planar TzTz moiety coupled with integrated porphyrin units enables efficient π-conjugation and charge distribution .Scientific Research Applications
Antimicrobial and Antitumor Applications
Antimicrobial Activity : Compounds with similar structural motifs, particularly those incorporating piperazine and thiazole rings, have been evaluated for their antimicrobial properties. For instance, dithiocarbamate derivatives bearing thiazole/benzothiazole rings have shown significant antimicrobial activity against a variety of microorganism strains, indicating potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Antitumor Activity : Additionally, compounds featuring pyrimidinyl piperazine and thiazole components have been synthesized and assessed for their antitumor activities. These studies reveal that such compounds can exhibit considerable efficacy against various human cancer cell lines, suggesting their potential in cancer therapy research (Li et al., 2020).
Drug Development and Molecular Design
- Phosphodiesterase-5 (PDE-5) Inhibition : Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to the compound , has identified several molecules with potent inhibitory activity against PDE-5, an enzyme target in erectile dysfunction treatment. This highlights the compound's potential relevance in the design and development of new therapeutic agents (Su et al., 2021).
Future Directions
properties
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2S/c23-16-4-6-17(7-5-16)26-10-12-27(13-11-26)18(30)14-29-15-24-20-19(21(29)31)32-22(25-20)28-8-2-1-3-9-28/h4-7,15H,1-3,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQFBCSGNPJWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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